trans-1,2-Cyclooctanediol

Description

Significance in Contemporary Organic Chemistry Research

The significance of trans-1,2-cyclooctanediol in modern organic chemistry lies primarily in its function as a versatile building block for synthesizing more complex molecules. ontosight.ai Its distinct stereochemistry makes it a valuable intermediate in the creation of compounds that require specific spatial arrangements of atoms, which is a critical aspect in the development of pharmaceuticals and advanced materials. ontosight.ai

Vicinal diols, or glycols, are a fundamental structural motif in organic synthesis. researchgate.net They serve as key precursors for a wide array of valuable chemicals. fiveable.me The utility of compounds like this compound is derived from its two reactive hydroxyl groups and the conformational properties imparted by the flexible eight-membered ring. This combination allows it to be used in creating chiral ligands for asymmetric catalysis, where the goal is to produce a specific stereoisomer of a target molecule. ontosight.ai

Scope and Objectives of Academic Inquiry

Academic research involving this compound and related vicinal diols focuses on several key areas. A primary objective is the development of efficient and stereoselective synthesis methods. This includes the oxidation of the corresponding alkene (cyclooctene) or the reduction of the related dione (B5365651) (cyclooctane-1,2-dione). ontosight.ai

A significant portion of academic inquiry is dedicated to exploring the applications of these diols in synthesis. Researchers investigate their use as chiral auxiliaries, which are compounds that guide the stereochemical outcome of a reaction before being removed. acs.org Studies also explore their role as foundational components for pharmaceuticals, agrochemicals, and liquid crystals. acs.org For instance, the closely related trans-1,2-cyclohexanediol (B13532) has been extensively studied for its utility in a variety of chemical reactions and resolution procedures. tandfonline.com The investigation into this compound follows this precedent, aiming to understand how the larger ring structure influences reactivity and potential applications.

Historical Context of Vicinal Cyclic Diol Studies

The study of vicinal diols is a well-established field in organic chemistry. Historically, the synthesis of these compounds, particularly the trans isomers, has been a focus of methodological development. One of the classic methods for preparing trans-1,2-diols is through the hydrolysis of an epoxide. For cyclic systems, this involves the epoxidation of an alkene (like cyclohexene), followed by acid-catalyzed ring-opening, which yields the trans-diol. wikipedia.org

Other early and significant methods for producing vicinal diols involved the direct oxidation of alkenes. Reagents such as osmium tetroxide and potassium permanganate (B83412) were commonly used to achieve dihydroxylation. fiveable.meacs.org While effective, the high cost and toxicity of reagents like osmium tetroxide spurred the development of more economical and environmentally benign alternatives. researchgate.net Over the years, research has led to numerous improved procedures, including the use of hydrogen peroxide with various catalysts, which are now common in both academic and industrial settings. orgsyn.orgoc-praktikum.de These historical efforts laid the groundwork for the synthesis and investigation of a wide range of vicinal cyclic diols, including the less common eight-membered ring structure of this compound.

Chemical and Physical Properties of this compound

The following table summarizes key computed physical and chemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₈H₁₆O₂ | PubChem nih.gov |

| Molecular Weight | 144.21 g/mol | PubChem nih.gov |

| IUPAC Name | (1R,2R)-cyclooctane-1,2-diol | PubChem nih.gov |

| Hydrogen Bond Donor Count | 2 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 2 | PubChem nih.gov |

| Rotatable Bond Count | 0 | PubChem nih.gov |

| Topological Polar Surface Area | 40.5 Ų | PubChem nih.gov |

| Complexity | 81.3 | PubChem nih.gov |

| XLogP3 | 1.3 | PubChem nih.gov |

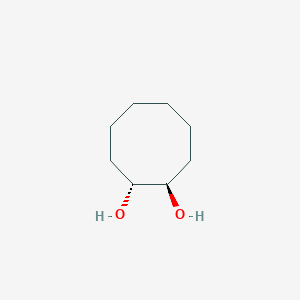

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1R,2R)-cyclooctane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c9-7-5-3-1-2-4-6-8(7)10/h7-10H,1-6H2/t7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUSOFJYAGDTKSK-HTQZYQBOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(C(CC1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC[C@H]([C@@H](CC1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501309870 | |

| Record name | (1R,2R)-1,2-Cyclooctanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501309870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108268-29-7, 42565-22-0 | |

| Record name | (1R,2R)-1,2-Cyclooctanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108268-29-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | trans-1,2-Cyclooctanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42565-22-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1R,2R)-1,2-Cyclooctanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501309870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Structure and Conformational Analysis of Trans 1,2 Cyclooctanediol

Theoretical Conformational Analysis

Computational chemistry provides a powerful lens through which to explore the conformational landscape of trans-1,2-cyclooctanediol, identifying stable conformers and the energy barriers that separate them.

The cyclooctane (B165968) ring is known for its considerable conformational flexibility, lacking the rigid chair structure of cyclohexane (B81311). It can adopt several low-energy conformations, with the boat-chair (BC) and twist-boat-chair (TBC) forms being particularly prevalent for substituted cyclooctanes. Other possible, though often higher energy, conformations include the crown, boat-boat, and twist-chair-chair. For trans-1,2-disubstituted cyclooctanes, the specific conformation adopted will be a balance between minimizing torsional strain and non-bonded interactions of the substituents. The introduction of the two hydroxyl groups in a trans configuration will further influence the preference for certain ring shapes to accommodate the substituents in pseudo-equatorial or pseudo-axial positions, thereby minimizing steric hindrance.

Experimental Conformational Elucidation

Experimental techniques provide the necessary data to validate and refine the theoretical models of molecular conformation.

Spectroscopy is a primary tool for investigating the solution-phase conformation of molecules.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly sensitive to hydrogen bonding. The O-H stretching frequency in the IR spectrum appears as a sharp band for a "free" hydroxyl group, while it becomes broader and shifts to a lower frequency when the hydroxyl group is involved in a hydrogen bond. In dilute solutions of this compound in a non-polar solvent, the presence of a lower frequency O-H band alongside a "free" O-H band would be strong evidence for an equilibrium between conformers with and without an intramolecular hydrogen bond. Studies on trans-1,2-cyclohexanediol (B13532) in carbon tetrachloride have indeed shown two distinct O-H stretching bands, which have been attributed to the free and intramolecularly bonded hydroxyl groups, respectively. akjournals.com

Below is a table summarizing the types of spectroscopic data available for this compound, as indicated in public databases.

| Spectroscopic Technique | Nucleus/Region | Data Availability |

| ¹H NMR | Proton | Data cataloged nih.gov |

| ¹³C NMR | Carbon-13 | Data cataloged nih.gov |

| Infrared (IR) | Mid-IR | Data cataloged nih.gov |

X-ray crystallography provides the most definitive information about the conformation of a molecule in the solid state. To date, a crystal structure for this compound has not been reported in the crystallographic databases. However, the crystal structures of numerous other cyclooctane derivatives have been determined, revealing a strong preference for boat-chair conformations. cdnsciencepub.com For example, the crystal structure of 4,5,6,7,8,9-hexahydro-2H-cycloocta[c]pyrazol-1-ium-3-olate shows the cyclooctane ring in a twisted boat-chair conformation. chegg.com

Furthermore, the crystal structure of the closely related trans-1,2-cyclohexanediol has been solved. researchgate.net In the solid state, this molecule exists in a chair conformation with both hydroxyl groups in equatorial positions. The molecules form dimers through intermolecular hydrogen bonds. uc.pt While the larger and more flexible cyclooctane ring may lead to different packing arrangements, the study of these analogous systems provides valuable insight into the likely intermolecular interactions and the tendency of the hydroxyl groups to participate in hydrogen bonding networks in the solid state.

Spectroscopic Analysis of this compound Remains a Niche Area in Chemical Research

A comprehensive review of available scientific literature reveals a notable scarcity of in-depth spectroscopic studies focused specifically on the chemical compound This compound . While foundational spectral data, such as standard Infrared (IR), 1-dimensional Proton (¹H) NMR, and Carbon-13 (¹³C) NMR, are cataloged in chemical databases, advanced research into its detailed conformational and chiroptical properties appears to be limited. nih.gov The user's request for a detailed article covering specific advanced spectroscopic techniques cannot be fulfilled with the currently available and accessible research.

The eight-membered ring of cyclooctane endows it with significant conformational flexibility, making the analysis of its derivatives like this compound a complex task. However, unlike its more common six-membered ring counterpart, trans-1,2-cyclohexanediol, which has been the subject of numerous detailed spectroscopic and computational studies, the cyclooctane derivative has not garnered the same level of scientific inquiry.

Vibrational Spectroscopy (Raman, VCD): No peer-reviewed articles were found that detail the Raman or Vibrational Circular Dichroism (VCD) spectra of this compound. Such studies are crucial for understanding the subtle vibrational modes and for assigning absolute configurations in chiral molecules.

Conformational Assignments: There is a lack of published research using vibrational signatures from IR, Raman, or VCD to perform detailed conformational assignments of the various flexible structures that this compound can adopt.

Lanthanide-Induced Shift (LIS) Investigations: The use of LIS reagents for detailed structural elucidation in NMR spectroscopy has not been documented for this specific diol. LIS studies are powerful for resolving complex spectra and mapping the three-dimensional structure of molecules in solution.

Without access to these fundamental research findings, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the requested outline. The creation of data tables and detailed discussions on these advanced topics would require speculative information, which falls outside the scope of providing fact-based scientific content.

Further investigation by the scientific community is required to fully characterize the rich spectroscopic and conformational landscape of this compound.

Spectroscopic Characterization in Advanced Chemical Research

Chiroptical Spectroscopy (VCD)

Enantiomeric Purity Assessment

The determination of enantiomeric excess (ee) is fundamental in the characterization of chiral compounds. For non-chromophoric diols like trans-1,2-cyclooctanediol, this is typically achieved through indirect methods involving either separation of the enantiomers or conversion into diastereomers that can be distinguished by standard spectroscopic techniques.

Common methods for assessing the enantiomeric purity of vicinal diols include:

Chiral Chromatography: High-performance liquid chromatography (HPLC) and gas chromatography (GC) using chiral stationary phases (CSPs) are powerful techniques for separating enantiomers. The differential interaction between the enantiomers and the chiral environment of the column leads to different retention times, allowing for their quantification. For instance, the enantiomeric purity of trans-1,2-cyclohexanediol (B13532), a closely related compound, has been successfully determined using chiral GC. acs.org Similarly, HPLC has been employed for the direct measurement of the optical purity of related diol derivatives. acs.org

NMR Spectroscopy with Chiral Derivatizing Agents: Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine enantiomeric excess by converting the enantiomeric diols into diastereomeric derivatives. Chiral derivatizing agents, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), react with the diol to form diastereomeric esters. The nuclei in these diastereomers are in different chemical environments and will, therefore, exhibit distinct chemical shifts in the ¹H or ¹⁹F NMR spectrum. The integration of these signals allows for the calculation of the enantiomeric excess. nih.gov This method has been widely applied to determine the enantiomeric excess of various alcohols and diols. nih.gov

Enzymatic Kinetic Resolution: The progress of enzymatic kinetic resolutions, which selectively catalyze a reaction on one enantiomer, can be monitored to determine enantiomeric purity. Techniques like HPLC are often used to analyze the extent of conversion and the enantiomeric excess of both the product and the remaining substrate. acs.org

A summary of common techniques for determining the enantiomeric purity of diols is presented in Table 1.

| Technique | Principle | Typical Application for Diols |

| Chiral Gas Chromatography (GC) | Separation of enantiomers on a chiral stationary phase. | Determination of ee for volatile diols or their derivatives. acs.org |

| Chiral High-Performance Liquid Chromatography (HPLC) | Separation of enantiomers on a chiral stationary phase. | Direct analysis of optical purity for a wide range of diols and their derivatives. acs.org |

| NMR with Chiral Derivatizing Agents (e.g., Mosher's esters) | Conversion of enantiomers into diastereomers with distinct NMR signals. | Determination of ee by analyzing ¹H or ¹⁹F NMR spectra of the diastereomeric esters. nih.gov |

Chiroptical Signature Interpretation in Solution

Chiroptical spectroscopy, which includes Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), is a powerful tool for investigating the stereochemistry of chiral molecules in solution. These techniques measure the differential absorption of left and right circularly polarized light, providing information on the absolute configuration and conformational preferences of the molecule.

For a molecule like this compound, which lacks a strong chromophore for ECD analysis in the accessible UV-Vis region, VCD spectroscopy offers a significant advantage. VCD probes the stereochemistry by examining the chiral response of vibrational transitions throughout the infrared region.

A comprehensive study on the closely related trans-1,2-cyclohexanediol using a combination of experimental IR and VCD spectroscopy and Density Functional Theory (DFT) calculations provides a framework for interpreting the chiroptical signatures of such diols. nih.gov The investigation covered the mid-IR, fundamental CH and OH stretching, and near-infrared regions. nih.gov

Key findings from the analysis of trans-1,2-cyclohexanediol that are applicable by analogy to this compound include:

OH Stretching Region: The VCD spectrum in the OH stretching region (around 3500-3700 cm⁻¹) is particularly sensitive to the intramolecular hydrogen bonding between the two hydroxyl groups. For the (1R, 2R) enantiomer of trans-1,2-cyclohexanediol, a characteristic "-, +" doublet (from higher to lower wavenumbers) is observed in the VCD spectrum, which is indicative of the specific conformation of the diol. nih.gov

Mid-IR Region: The fingerprint region (below 1500 cm⁻¹) contains complex VCD signatures arising from C-O stretching and C-H bending modes. For instance, an enantiomeric VCD triplet is observed between 1000 and 850 cm⁻¹ for 2,3-butanediol, a simpler acyclic diol, which is also a subject of comparative studies. nih.gov

Computational Modeling: The accurate interpretation of VCD spectra relies heavily on quantum chemical calculations. DFT computations are used to predict the VCD spectra for different possible conformers of the molecule. By comparing the calculated spectra with the experimental data, the absolute configuration and the predominant solution-state conformation can be determined. nih.govcnr.it

The principles of chiroptical analysis for diols are summarized in Table 2.

| Spectroscopic Technique | Information Obtained | Key Spectral Regions for Diols | Methodological Approach |

| Vibrational Circular Dichroism (VCD) | Absolute configuration, conformational analysis, intramolecular interactions. | OH stretching region (intramolecular H-bonding), Mid-IR/fingerprint region (C-O, C-C stretching, C-H bending). | Comparison of experimental spectra with DFT-calculated spectra for different stereoisomers and conformers. nih.gov |

| Electronic Circular Dichroism (ECD) | Absolute configuration of chromophoric molecules or derivatives. | UV-Vis region corresponding to electronic transitions. | Often requires derivatization with a chromophoric group to induce a measurable CD signal. |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are powerful tools for the detailed study of molecular systems. While specific, in-depth studies focusing exclusively on trans-1,2-cyclooctanediol are not extensively documented in the literature, the principles and findings from studies on related cyclic diols and the parent cyclooctane (B165968) molecule can be used to infer its behavior.

Prediction of Molecular Geometries and Energetics

The conformational landscape of the cyclooctane ring is complex, with several low-energy conformers. Theoretical studies on cyclooctane have identified various stable conformations, including the boat-chair, crown, and twist-boat-chair forms. The introduction of two hydroxyl groups in a trans-1,2 configuration is expected to influence the relative energies of these conformers due to steric and electronic effects, including the potential for intramolecular hydrogen bonding.

Ab initio and DFT calculations are instrumental in predicting the optimized geometries and relative stabilities of the different conformers of this compound. These calculations would typically involve geometry optimization of various starting structures corresponding to the known cyclooctane conformers, with the hydroxyl groups placed in different orientations. The relative energies of the optimized structures would then provide a picture of the conformational preferences of the molecule.

One key aspect to consider is the possibility of intramolecular hydrogen bonding between the two hydroxyl groups. However, quantum mechanical and topological analyses of vicinal diols have suggested that true intramolecular hydrogen bonds, as defined by Bader's Atoms in Molecules (AIM) theory, may not be present. nih.gov Instead, the interactions might be better described as weak intramolecular contacts. The relative orientation of the hydroxyl groups (gauche or anti) would significantly impact the stability of each conformer.

Table 1: Hypothetical Relative Energies of this compound Conformers Based on Theoretical Calculations

| Conformer | Hydroxyl Group Orientation | Predicted Relative Energy (kcal/mol) | Key Features |

| Boat-Chair | Gauche | 0.00 | Likely the global minimum, allowing for a balance of ring strain and substituent interactions. |

| Boat-Chair | Anti | 1.5 - 2.5 | Higher in energy due to less favorable hydroxyl group orientation. |

| Crown | Gauche | 0.5 - 1.5 | A low-energy conformer of the cyclooctane ring, stability influenced by hydroxyl interactions. |

| Twist-Boat-Chair | Gauche | 1.0 - 2.0 | Another plausible low-energy conformer. |

Note: This table is illustrative and based on general principles of conformational analysis of cyclooctane and substituted cyclohexanes. Specific computational data for this compound is required for accurate values.

Simulation of Spectroscopic Properties

Quantum chemical calculations are widely used to simulate various spectroscopic properties, including vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra. For this compound, DFT calculations could predict the vibrational frequencies and intensities associated with different conformers.

The O-H stretching region in the infrared spectrum is particularly sensitive to hydrogen bonding. In the absence of a strong intramolecular hydrogen bond, one would expect to see a "free" O-H stretching frequency. If weak intramolecular interactions are present, this could lead to a small redshift of the O-H stretching frequency compared to a non-interacting hydroxyl group. A combination of Raman jet spectroscopy and scaled harmonic DFT predictions has been shown to be a powerful tool for assigning conformational structures of vicinal diols based on their O-H stretching fundamentals. rsc.org

NMR chemical shifts and coupling constants are also highly dependent on the molecular geometry. Theoretical predictions of these parameters for different conformers of this compound could be compared with experimental data to determine the predominant conformation in solution.

Anharmonic Computations

While harmonic frequency calculations are a standard output of quantum chemical software, they often deviate from experimental vibrational frequencies due to the neglect of anharmonicity. Anharmonic computations, which account for the non-quadratic nature of the potential energy surface, provide more accurate predictions of vibrational spectra, including fundamental transitions, overtones, and combination bands.

For a flexible molecule like this compound, with its multiple low-frequency vibrational modes associated with the ring, anharmonic effects are expected to be significant. tu-braunschweig.de Methods like Vibrational Self-Consistent Field (VSCF) and Vibrational Configuration Interaction (VCI) can be employed to perform anharmonic calculations. tu-braunschweig.de However, the computational cost of these methods increases rapidly with the size of the molecule. tu-braunschweig.de The use of localized vibrational modes, as opposed to the standard delocalized normal modes, has been proposed as a way to make anharmonic calculations more feasible for larger molecules. aip.org

Molecular Mechanics and Dynamics Simulations

Molecular mechanics and dynamics simulations are valuable for exploring the conformational space and dynamic behavior of flexible molecules over longer timescales than are accessible with quantum chemical methods.

Exploration of Conformational Space

Molecular mechanics (MM) force fields provide a computationally efficient way to calculate the potential energy of a molecule as a function of its geometry. By performing a systematic search of the conformational space, it is possible to identify the low-energy conformers of this compound. This involves rotating the various single bonds in the molecule and minimizing the energy of the resulting structures.

Molecular dynamics (MD) simulations provide a more dynamic picture of the conformational landscape. In an MD simulation, the classical equations of motion are solved for the atoms in the molecule over a period of time, yielding a trajectory that describes the molecule's movements. Analysis of this trajectory can reveal the preferred conformations, the barriers to interconversion between them, and the flexibility of the molecule. For cyclooctane, MD simulations have been used to study its conformational properties in both the gas and bulk liquid phases.

Intermolecular Interaction Studies

Molecular dynamics simulations are particularly well-suited for studying intermolecular interactions. By simulating a system containing multiple molecules of this compound, or a mixture with a solvent, it is possible to investigate how the molecules interact with each other and with their environment.

These simulations can provide information on hydrogen bonding patterns in the condensed phase. For instance, they can reveal whether intermolecular hydrogen bonds are favored over intramolecular interactions and how the solvent affects the conformational equilibrium of the molecule. The strength and lifetime of these intermolecular hydrogen bonds can be analyzed from the MD trajectory.

Supramolecular Chemistry and Self Assembly of Trans 1,2 Cyclooctanediol

Hydrogen Bonding Networks and Architectures

The orientation of the two hydroxyl groups on the flexible eight-membered ring of trans-1,2-cyclooctanediol is fundamental to the types of hydrogen-bonded structures it can form. These non-covalent bonds are the primary driving force for the self-assembly processes discussed below.

The presence of both hydroxyl donors and acceptors allows this compound molecules to associate in solution and in the solid state. This self-association can lead to the formation of discrete dimers or larger oligomers. While detailed oligomerization studies specifically for this compound are not extensively reported in the literature, the behavior of analogous vicinal diols, such as trans-1,2-cyclohexanediol (B13532), suggests that dimerization is a prominent feature. researchgate.net For these diols, association typically occurs through the formation of cyclic hydrogen-bonded structures, which can involve two or more molecules. The specific equilibrium between monomers, dimers, and higher-order oligomers would depend on factors like concentration and the solvent environment.

As this compound is a chiral molecule, existing as (1R,2R) and (1S,2S) enantiomers, its self-assembly involves chirality recognition. This phenomenon determines whether aggregates are formed from molecules of the same chirality (homochiral aggregates) or from opposite enantiomers (heterochiral aggregates). In related systems like trans-1,2-cyclohexanediol, studies have shown a distinct preference for the formation of heterochiral dimers, which are energetically more favorable. researchgate.netrsc.org This preference is a key aspect of chiral self-recognition in the gas phase and can influence the properties of the material in condensed phases. rsc.org However, specific experimental or computational studies detailing the aggregation preferences of this compound enantiomers were not identified.

Host-Guest Chemistry Applications

The defined structure and hydrogen-bonding capabilities of this compound give it potential as a component in host-guest chemistry, where a host molecule forms a complex with a complementary guest molecule.

Crystal engineering utilizes non-covalent interactions to design and assemble molecules into predictable crystalline architectures. The directional nature of hydrogen bonds makes vicinal diols like this compound valuable building blocks, or "tectons," for constructing supramolecular networks. In the case of the closely related trans-1,2-cyclohexanediol, its ability to form coordination polymers and enantiomerically pure chiral crystals has been demonstrated. hal.science These assemblies rely on the diol to link metal centers or other organic molecules into one-, two-, or three-dimensional structures. Research specifically detailing the use of this compound in crystal engineering and the resulting solid-state assemblies is limited, though its structural features suggest it could be a viable candidate for such applications.

Applications in Asymmetric Synthesis and Catalysis

Chiral Auxiliary Roles of trans-1,2-Cyclooctanediol Derivatives

A chiral auxiliary is a stereogenic unit that is temporarily attached to a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.org Enantiomerically pure this compound is well-suited for this role.

Derivatives of this compound, such as chiral ketals, have been used to direct the stereochemistry of reactions like cyclopropanations. For example, the ketal formed from this compound and an unsaturated ketone can direct the diastereoselective addition of a carbene to the double bond. The bulky and conformationally defined cyclooctane (B165968) auxiliary effectively blocks one face of the molecule, forcing the incoming reagent to attack from the less hindered side, thus leading to the preferential formation of one diastereomer.

In a similar vein, these diol derivatives have been employed in asymmetric alkylation reactions. Chiral cyclic diols, including those with a seven-membered ring, have been demonstrated to be effective chiral auxiliaries for the asymmetric alkylation of cyclic β-keto esters. researchgate.net After the desired stereocenter has been created, the auxiliary can be cleaved and potentially recovered for reuse, which is a significant advantage in multi-step syntheses. wikipedia.org The principle is to form a chiral enol ether, where the auxiliary dictates the direction of electrophilic attack, leading to high diastereoselectivity. While much of the detailed research has focused on the analogous trans-1,2-cyclohexanediol (B13532), which has shown high diastereoselectivity (92->95% de) in the alkylation of acetoacetate (B1235776) derivatives, the principles are transferable to the cyclooctane system. acs.org

Ligand Design and Coordination Chemistry

The C₂-symmetrical structure of this compound makes it an excellent chiral scaffold for creating ligands used in asymmetric catalysis. The two hydroxyl groups serve as convenient points for chemical modification, allowing for the attachment of various coordinating groups, and for binding to metal centers.

Metal-Catalyzed Asymmetric Reactions

Ligands incorporating the this compound framework have been successfully used in a number of metal-catalyzed asymmetric reactions. These ligands often feature phosphite (B83602) or other coordinating moieties attached to the diol's oxygen atoms.

For instance, diphosphite ligands derived from the closely related (1S,2S)-trans-1,2-cyclohexanediol have been used to create palladium complexes in situ for asymmetric allylic alkylation. researchgate.net Similar strategies are applicable to the cyclooctanediol system. These chiral ligands create a specific three-dimensional environment around the metal center, which is crucial for achieving high enantioselectivity in the catalytic cycle. Research on these systems has demonstrated the successful application of such ligands in transition metal-catalyzed reactions, including asymmetric allylic alkylation and hydrogenation. dntb.gov.uacolab.ws

| Reaction | Catalyst/Ligand System | Substrate Type | Achieved Selectivity |

| Asymmetric Alkylation | Rh(II)-catalyzed carbenoid insertion | trans-1,2-cyclohexanediol | 7:1 diastereomeric ratio nih.gov |

| Asymmetric Alkylation | Pd-catalyzed | Allylic substrates | High enantioselectivity researchgate.net |

| Asymmetric Hydrogenation | Rhodium complexes with diphosphite ligands | Prochiral olefins | High enantioselectivity colab.ws |

Enantioselective Transformations

The utility of this compound-derived ligands extends to a broad spectrum of enantioselective transformations. The defined stereochemistry of the diol is transferred to the catalytic process, enabling the synthesis of chiral products with high optical purity.

One key area is in enantioselective cyclopropanation reactions. While many examples utilize other auxiliaries, the fundamental principle of using a chiral diol to form a ketal and direct the reaction is well-established. For example, homochiral ketals have been effectively used to achieve diastereoselective cyclopropanation. acs.org Another significant application involves the enantioselective epoxidation of olefins. The Shi epoxidation, for instance, uses a fructose-derived catalyst but highlights a general strategy where chiral ketones can catalyze the formation of enantiomerically enriched epoxides. A related synthetic sequence allows for the preparation of optically active trans-1,2-diol monosilyl ethers from ketones via enantioselective epoxidation followed by regioselective reduction. nih.govharvard.edu This underscores the utility of chiral diols and their derivatives in stereocontrolled synthesis.

Building Block Utility in Complex Molecule Synthesis

Enantiopure this compound is not only a tool for catalysis but also a valuable chiral building block for the total synthesis of complex natural products and other target molecules. Its rigid, well-defined three-dimensional structure can serve as an anchor point to establish the stereochemistry of multiple centers within a larger molecule.

Reaction Mechanisms and Chemical Reactivity

Mechanistic Investigations of Derivatization Reactions

The derivatization of trans-1,2-cyclooctanediol often involves targeted reactions of its hydroxyl groups. Key investigated mechanisms include catalytic acylations and phosphorylations, which serve to create esters and phosphate (B84403) esters, respectively.

Peptide-Catalyzed Acylation: The kinetic resolution of trans-cycloalkane-1,2-diols, including the cyclooctane (B165968) variant, has been achieved through enantioselective monoacylation using peptide-based organocatalysts. researchgate.net Mechanistic investigations, supported by computational, NMR, and mass spectrometry studies on analogous systems, indicate that the reaction proceeds through a selective acyl transfer from a chiral imidazolium (B1220033) intermediate. researchgate.netmdpi.com This key intermediate is formed when the peptide catalyst, which contains a π-methylhistidine moiety, is acylated by an acyl donor (e.g., an anhydride). researchgate.net The trans-diol then interacts with this activated catalyst. One of the hydroxyl groups attacks the acyl-imidazolium species, leading to the formation of the monoacylated product. Simultaneously, the second hydroxyl group of the diol forms a crucial hydrogen bond with the peptide backbone. This secondary interaction is essential for the catalyst's ability to discriminate between the two enantiomers of the racemic diol. researchgate.net

Hemiboronic Acid-Catalyzed Monophosphorylation: A method for the selective monophosphorylation of diols has been successfully applied to this compound. The catalytic cycle is proposed to begin with the complexation of the diol with the hemiboronic acid catalyst. rsc.org This interaction forms an anionic tetrahedral boronate complex, a process that dynamically enhances the nucleophilicity of the bound oxygen atoms. rsc.orgualberta.ca One of the activated hydroxyl groups then performs a nucleophilic attack on the phosphorylating agent, such as diethylchlorophosphate. The final step involves the dissociation of the monophosphorylated product, regenerating the catalyst for the next cycle. rsc.org

Steglich Esterification: The Steglich esterification provides a mild method for forming esters from alcohols and carboxylic acids using a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, typically 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.orgwikipedia.org The mechanism involves the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate. organic-chemistry.orgwikipedia.org In the presence of DMAP, this intermediate rapidly transfers its acyl group to the catalyst, forming an N-acylpyridinium salt. This species is a potent acylating agent that is then attacked by the alcohol (this compound), yielding the final ester product and regenerating the DMAP catalyst. organic-chemistry.orgnih.gov This method is particularly useful for the kinetic resolution of trans-cycloalkane-1,2-diols. researchgate.net

Stereochemical Outcomes and Control

The inherent trans stereochemistry of the diol is a controlling factor in its reactions, particularly in enantioselective transformations.

In the peptide-catalyzed kinetic resolution via acylation, the catalyst's chiral environment interacts differently with each enantiomer of the racemic diol. The combination of the nucleophilic attack by one hydroxyl group and the specific hydrogen-bonding interaction of the other allows the catalyst to selectively acylate one enantiomer at a much faster rate, enabling the separation of the two. researchgate.net This interaction is highly dependent on the three-dimensional structure of the substrate, making the trans arrangement of the hydroxyl groups a critical element for successful chiral recognition. researchgate.net

The stereochemistry also has a profound effect on reactions involving boronic acids. There is a well-established preference for boronic acids to form stable, cyclic boronic esters with cis-1,2-diols. researchgate.netwiley-vch.de The geometry of trans-1,2-diols is unfavorable for the formation of a simple 1:1 cyclic adduct, as it would introduce significant ring strain. wiley-vch.de Despite this, derivatization of trans-diols can occur. In the hemiboronic acid-catalyzed monophosphorylation, while cis-diols are the preferred substrate, this compound can be successfully monophosphorylated in good yield when it is the sole substrate. rsc.org However, in a direct competition experiment involving an equimolar mixture of cis- and trans-1,2-cyclohexanediol (B13532), the system showed absolute selectivity for the cis-isomer, with only the cis-monophosphorylated product being formed. rsc.org This demonstrates that while the reaction of the trans-isomer is possible, it is kinetically much slower than that of its cis counterpart under these conditions.

Influence of Solvent and Reaction Conditions on Reactivity

The choice of solvent and other reaction parameters has a significant impact on the rate and selectivity of reactions involving this compound.

For the peptide-catalyzed kinetic resolution of trans-cycloalkane-1,2-diols, the solvent polarity was found to be a critical parameter. The highest enantioselectivity and reaction rates were achieved in nonpolar solvents, such as toluene (B28343). researchgate.net A noticeable decline in both rate and selectivity was observed when the reaction was conducted in more polar solvents like acetonitrile (B52724), dichloromethane, or trifluoromethylbenzene. researchgate.net This suggests that nonpolar environments enhance the crucial non-covalent interactions, such as hydrogen bonding between the diol and the peptide catalyst, that govern the stereochemical recognition.

Similarly, in the kinetic resolution of secondary alcohols using chiral DMAP derivatives, toluene was identified as the optimal solvent, yielding higher selectivity factors compared to polar alternatives like acetonitrile and ethyl acetate. clockss.org

In the hemiboronic acid-catalyzed monophosphorylation , the reaction conditions were optimized to include acetonitrile (MeCN) as the solvent, diisopropylethylamine (DIPEA) as a base, and molecular sieves to ensure an anhydrous environment. rsc.org Further investigation into the reaction conditions revealed that the electronic properties of the hemiboronic acid catalyst influence the reaction rate. An initial rates kinetic study using various substituted benzoxaborine catalysts demonstrated a correlation between the catalyst's pKa and its activity, providing a pathway for rational optimization of the reaction. rsc.org

The following table summarizes the conditions for selected derivatization reactions of trans-1,2-cycloalkane-diols.

| Reaction | Catalyst | Reagents | Solvent | Key Findings |

| Peptide-Catalyzed Acylation | Tetrapeptide (Boc-L(π-Me)-His-AGly-L-Cha-L-Phe-OMe) | Acetic Anhydride | Toluene | High enantioselectivity (>99% ee) in nonpolar solvents. researchgate.net |

| Hemiboronic Acid-Catalyzed Monophosphorylation | Benzoxaborine (BAC) | Diethylchlorophosphate, DIPEA | Acetonitrile (MeCN) | Effective monophosphorylation; catalyst pKa influences rate. rsc.org |

| Steglich Esterification | 4-Dimethylaminopyridine (DMAP) | Carboxylic Acid, DCC | Dichloromethane (DCM) | Mild conditions for ester formation. organic-chemistry.orgwikipedia.org |

Future Directions and Emerging Research Areas

Novel Synthetic Routes and Catalytic Systems

The development of efficient and stereoselective synthetic methods for producing trans-1,2-cyclooctanediol remains a key area of research. While traditional methods involving the dihydroxylation of cyclooctene (B146475) are well-established, scientists are exploring innovative catalytic systems to enhance yield, selectivity, and sustainability.

One promising approach involves the use of novel catalysts for the dihydroxylation of cyclooctene. For instance, research on related cycloalkenes has shown the potential of polyselenide-catalyzed dihydroxylation, which can proceed with high efficiency. sioc-journal.cn The plausible mechanism for this type of reaction involves the formation of an epoxide intermediate followed by backside attack of water, leading to the trans-diol. sioc-journal.cn Furthermore, zeolite-based catalysts are being investigated for the hydrolysis of cycloalkene oxides and the direct dihydroxylation of cycloalkenes, offering a green and reusable catalytic option. researchgate.netresearchgate.net For example, H-ZSM-5 has been shown to be an effective catalyst for the hydrolysis of cyclohexene (B86901) oxide, achieving high yields of the corresponding diol. researchgate.netresearchgate.net

Another innovative strategy focuses on the stereochemical editing of vicinal diols. Recent studies have demonstrated the catalytic isomerization of cis-1,2-diols to their trans-diequatorial counterparts using photoredox catalysis. nih.gov This method, which employs a silanethiol (B8362989) catalyst under blue light irradiation, offers a highly chemoselective and functional group tolerant pathway to access trans-diols that are otherwise difficult to obtain. nih.gov The application of such a strategy to cis-1,2-cyclooctanediol (B3120902) could provide a new and efficient route to the desired trans isomer.

Continuous flow microreactors are also emerging as a powerful tool for the synthesis of trans-1,2-diols. acs.org These systems offer improved safety for exothermic reactions, faster reaction times, and higher product purity compared to traditional batch processes. acs.org The synthesis of trans-1,2-cyclohexanediol (B13532) has been successfully demonstrated in a microreactor, suggesting that this technology could be advantageously applied to the production of this compound. acs.org

| Synthetic Approach | Catalyst/Reagent | Key Advantages |

| Dihydroxylation | Polyselenide | High efficiency, potential use of O2 as a partial oxidant. sioc-journal.cn |

| Epoxide Hydrolysis | Zeolites (e.g., H-ZSM-5) | Green, reusable catalyst, mild reaction conditions. researchgate.netresearchgate.net |

| Cis-to-Trans Isomerization | Photoredox catalyst with silanethiol | High chemoselectivity, broad functional group tolerance. nih.gov |

| Continuous Flow Synthesis | Microreactor | Enhanced safety, faster reaction, higher purity. acs.org |

Advanced Spectroscopic and Computational Methodologies

To gain deeper insights into the conformational landscape and intermolecular interactions of this compound, researchers are increasingly employing advanced spectroscopic and computational techniques. These methods are crucial for understanding the structure-property relationships that govern the behavior of this molecule.

Vibrational Circular Dichroism (VCD) spectroscopy, combined with Density Functional Theory (DFT) calculations, has proven to be a powerful tool for the stereochemical analysis of chiral diols like trans-1,2-cyclohexanediol. nih.govacs.orgunibs.it These studies allow for the detailed assignment of vibrational spectra and provide insights into the conformational preferences and the nature of intramolecular hydrogen bonding. nih.govacs.org Similar integrated experimental and computational approaches are expected to be applied to this compound to elucidate the influence of the larger and more flexible eight-membered ring on its conformational behavior.

Rotational spectroscopy is another high-resolution technique that provides precise structural information on gas-phase molecules. researchgate.netsemanticscholar.org By analyzing the rotational spectra of various isotopologues, it is possible to determine accurate molecular geometries, including bond lengths and angles. semanticscholar.org Such studies on cyclic diols have revealed subtle structural changes upon hydrogen bond formation. semanticscholar.org The application of rotational spectroscopy to this compound would offer an unprecedented level of detail about its intrinsic structure, free from solvent or crystal packing effects.

Computational chemistry, particularly with methods that go beyond the harmonic approximation, is becoming indispensable for accurately predicting and interpreting the spectra of flexible molecules. nih.govacs.org The generalized second-order perturbative (GVPT2) approach, for example, has been successfully used to simulate the infrared and VCD spectra of diols across a wide spectral range. nih.gov These advanced computational models are essential for understanding the complex interplay of conformational flexibility and vibrational properties in molecules like this compound.

| Methodology | Information Gained | Relevance to this compound |

| Vibrational Circular Dichroism (VCD) & DFT | Stereochemistry, conformational analysis, intramolecular H-bonding. nih.govacs.orgunibs.it | Understanding the influence of the cyclooctane (B165968) ring on conformation. |

| Rotational Spectroscopy | Precise molecular geometry in the gas phase. researchgate.netsemanticscholar.org | Determining the intrinsic structure without external influences. |

| Advanced Computational Methods (e.g., GVPT2) | Accurate prediction and interpretation of vibrational spectra. nih.gov | Modeling the complex interplay of flexibility and spectroscopy. |

Expansion of Supramolecular Applications

The ability of this compound to form well-defined hydrogen-bonded networks makes it an attractive building block for supramolecular chemistry. Researchers are exploring its use in the design of novel supramolecular architectures with unique properties and functions.

The trans-diol motif has been shown to participate in the formation of complex supramolecular structures, including helical assemblies. rsc.org For instance, trans-1,2-diaminocyclohexane and trans-1,2-cyclohexanediol have been shown to form triple helical solid-state architectures. rsc.org The larger and more flexible cyclooctane ring in this compound could lead to the formation of new and potentially more complex helical structures with different pitches and diameters, opening up possibilities for the design of novel chiral materials.

The interaction of trans-1,2-diols with metal centers is another area of active investigation. While the trans configuration can present steric challenges for acting as a bidentate ligand, it can form interesting coordination polymers. The specific coordination geometry and the resulting properties of such polymers will be highly dependent on the nature of the metal ion and the conformational preferences of the diol. The larger bite angle and flexibility of this compound compared to its cyclohexane (B81311) analogue could lead to the formation of coordination polymers with distinct topologies and properties.

Furthermore, the self-assembly of diols through hydrogen bonding is a fundamental aspect of their supramolecular chemistry. researchgate.netresearchgate.net Spectroscopic and computational studies on 1,2-cyclohexanediols have revealed the formation of dimers and trimers in solution. researchgate.net Understanding the self-association behavior of this compound is crucial for controlling its assembly into larger supramolecular structures in both solution and the solid state. A particularly interesting finding in a related system showed that a supramolecular host-guest system could distinguish between cis and trans isomers of 1,2-cyclohexanediol (B165007) through different dielectric and ferroelectric responses. rsc.org

Integration with Materials Science

The unique properties of this compound also make it a candidate for integration into advanced materials, where it can be used to tailor the physical and chemical properties of polymers and other functional materials.

One area of exploration is the use of this compound as a monomer or a modifying agent in the synthesis of polymers. Diols are common building blocks for polyesters and polyurethanes, and the incorporation of the cyclooctane ring from this compound could impart unique thermal and mechanical properties to these materials. For example, the flexible nature of the eight-membered ring could influence the glass transition temperature and elasticity of the resulting polymers.

Palladium-catalyzed dicarbonylation reactions using diols and olefins have been shown to be an efficient method for synthesizing novel plasticizers. nih.gov Trans-1,2-cyclohexanediol has been successfully used as a substrate in these reactions. nih.gov Applying this methodology to this compound could lead to the development of new plasticizers with potentially desirable properties, such as improved compatibility with PVC and favorable toxicokinetic profiles.

The study of phase transitions in 1,2-cyclohexanediol isomers has revealed complex thermal behavior, including the existence of plastic crystal phases. uc.pt The larger conformational flexibility of the cyclooctane ring in this compound may lead to even more intricate phase behavior. Understanding and controlling these phase transitions is important for the processing and application of materials containing this compound.

| Application Area | Potential Role of this compound | Desired Outcome |

| Polymer Chemistry | Monomer or modifying agent. | Tailored thermal and mechanical properties of polyesters, polyurethanes. |

| Plasticizers | Substrate in dicarbonylation reactions. nih.gov | Development of novel plasticizers with improved performance. |

| Phase-Change Materials | Exploration of complex thermal behavior. uc.pt | Control over material processing and functional properties. |

Q & A

Q. What are the most reliable synthetic routes for trans-1,2-Cyclooctanediol, and how do reaction conditions influence yield and stereoselectivity?

this compound can be synthesized via stereoselective reduction of cyclooctene oxide using borane-based reagents or catalytic hydrogenation. For example, hydrogen peroxide and formic acid have been employed in analogous diol syntheses (e.g., trans-1,2-cyclohexanediol), where temperature control (20–25°C) and slow reagent addition minimize side reactions . Yield optimization requires monitoring steric effects in the cyclooctane ring, as bulky substituents may hinder stereochemical outcomes. NMR and polarimetry are critical for verifying trans-configuration .

Q. How can researchers characterize the physical and thermodynamic properties of this compound experimentally?

Key properties include melting point (32°C), boiling point (940.5 mm Hg), and density (1.080 g/cm³), as documented in Lange's Handbook of Chemistry . Differential scanning calorimetry (DSC) can assess thermal stability, while computational tools like Gaussian or ORCA predict dipole moments and conformational energies. Solubility in polar solvents (e.g., water, ethanol) should be tested via gravimetric analysis, noting deviations due to hydrogen-bonding interactions .

Q. What are the primary stability concerns for this compound under standard laboratory conditions?

The compound is stable at room temperature but sensitive to strong oxidizers and prolonged UV exposure. Storage in amber glass under inert gas (N₂/Ar) prevents oxidation. Degradation products (e.g., cyclooctanone) can be identified via GC-MS after accelerated aging tests (40°C/75% RH for 30 days) .

Advanced Research Questions

Q. How does the trans-1,2-diol configuration influence regioselective functionalization in catalytic reactions?

The axial-equatorial arrangement of hydroxyl groups in this compound enables regioselective acylation or silylation. For example, palladium-catalyzed acylation favors the equatorial hydroxyl due to reduced steric hindrance, achieving >90% selectivity under mild conditions (25°C, THF solvent) . Reaction kinetics should be studied via in situ IR spectroscopy to monitor intermediate formation.

Q. What computational methods best predict the conformational dynamics of this compound in solution?

Density functional theory (DFT) at the B3LYP/6-31G* level accurately models chair-boat interconversions. Solvent effects (e.g., DMSO vs. cyclohexane) are incorporated via the polarizable continuum model (PCM). NMR coupling constants (³JHH) validate computational results, with deviations >0.5 Hz indicating inadequate solvation modeling .

Q. How can researchers resolve contradictions in reported reaction mechanisms for this compound oxidation?

Conflicting data on auto-oxidation pathways (e.g., radical vs. non-radical mechanisms) require multi-technique validation. Electron paramagnetic resonance (EPR) with spin-trapping agents (e.g., DMPO) detects transient radicals, while isotopic labeling (¹⁸O₂) tracks oxygen incorporation . Kinetic isotope effects (KIEs) further distinguish between singlet and triplet oxygen pathways.

Q. What strategies mitigate data gaps in toxicity or environmental fate studies for this compound?

Analog-based extrapolation (e.g., 1,2-octanediol, CAS 1117-86-8) fills gaps in ecotoxicity data. Read-across methods apply QSAR models for biodegradation (e.g., BIOWIN) and bioaccumulation (log Kₒw = -0.45 predicted for this compound) . Experimental validation via OECD 301D tests confirms persistence in aquatic systems.

Methodological Guidelines

- Experimental Design : For regioselective reactions, use Pd(OAc)₂/ligand systems (e.g., PPh₃) in anhydrous THF at 25°C. Monitor progress via TLC (silica, ethyl acetate/hexane 3:7) .

- Data Contradiction Analysis : Cross-validate computational and experimental results (e.g., compare DFT-predicted vs. X-ray crystallography bond angles) .

- Ethical Compliance : Adhere to NIH guidelines for hazardous waste disposal (e.g., neutralization of residual peracids with NaHCO₃ before incineration) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.